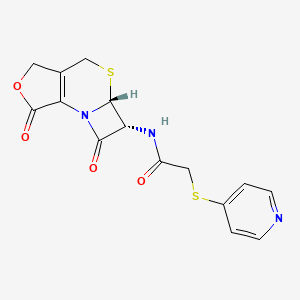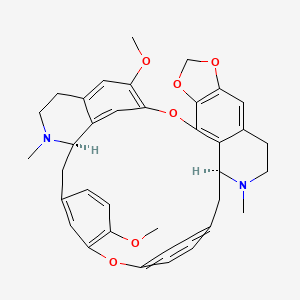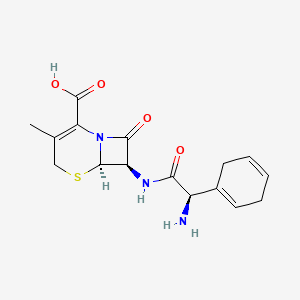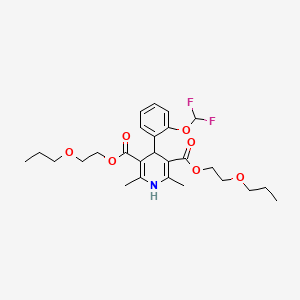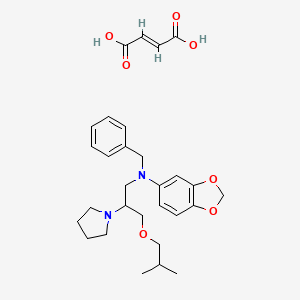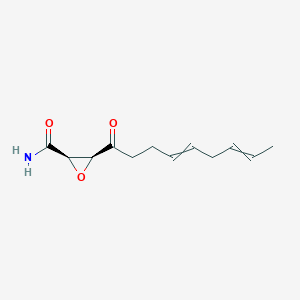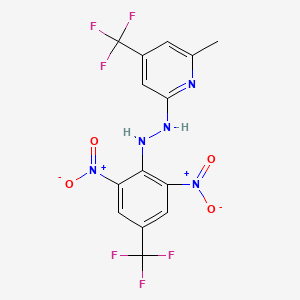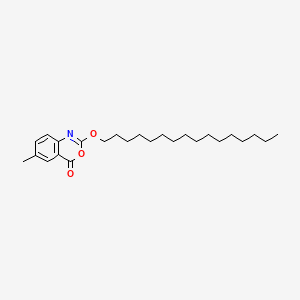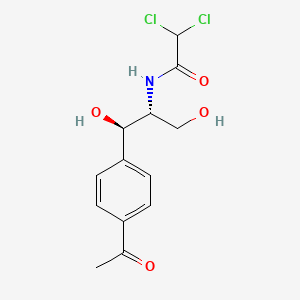![molecular formula C22H24N8NaO9S2+ B1668479 Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 101706-66-5](/img/structure/B1668479.png)
Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cgp-17520 is a bio-active cephalosporin antibiotic compound synthesized by Ciba Geigy Ltd. It is known for its potent antibacterial properties and is used primarily in scientific research. The compound’s molecular formula is C22H24N8NaO9S2, and it has a molecular weight of 631.59 g/mol.
Applications De Recherche Scientifique
Cgp-17520 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties and effects on bacterial cell walls.
Medicine: Explored for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new antibiotics and antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cgp-17520 involves multiple steps, starting with the preparation of the core cephalosporin structure. The key intermediate is synthesized through a series of reactions, including acylation, cyclization, and sulfonation. The final product is obtained by reacting the intermediate with specific reagents under controlled conditions.
Industrial Production Methods: Industrial production of Cgp-17520 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reagents used are cost-effective, and the reaction conditions are mild, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cgp-17520 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Mécanisme D'action
Cgp-17520 exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death. The compound’s bactericidal activity is proportional to the bacterial growth rate, with slower-growing bacteria showing increased tolerance .
Similar Compounds:
Ceftriaxone: Another cephalosporin antibiotic with similar antibacterial properties.
Cefonicid: A cephalosporin antibiotic used for similar research purposes.
Comparison: Cgp-17520 is unique in its specific structure and the types of reactions it undergoes. It has shown distinct bactericidal activity compared to ceftriaxone and cefonicid, particularly in slowly growing bacterial cultures . This uniqueness makes it a valuable compound for scientific research and the development of new antibacterial agents.
Propriétés
Numéro CAS |
101706-66-5 |
|---|---|
Formule moléculaire |
C22H24N8NaO9S2+ |
Poids moléculaire |
631.6 g/mol |
Nom IUPAC |
sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H24N8O9S2.Na/c1-29-21(26-27-28-29)41-8-10-7-40-18-13(17(33)30(18)14(10)20(36)37)25-16(32)15(31)9-2-4-11(5-3-9)24-22(38)39-6-12(23)19(34)35;/h2-5,12-13,15,18,31H,6-8,23H2,1H3,(H,24,38)(H,25,32)(H,34,35)(H,36,37);/q;+1 |
Clé InChI |
UJZPPUCTMLGVHV-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+] |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)NC(=O)OCC(C(=O)O)N)O)SC2)C(=O)O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cgp 17520; Cgp-17520; Cgp17520. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



